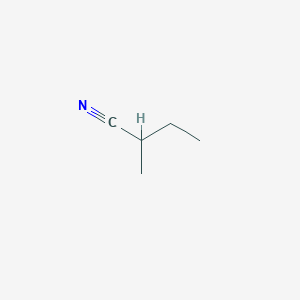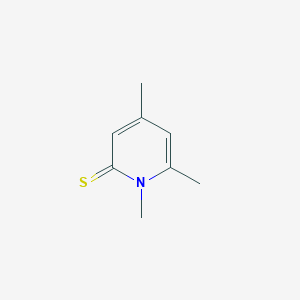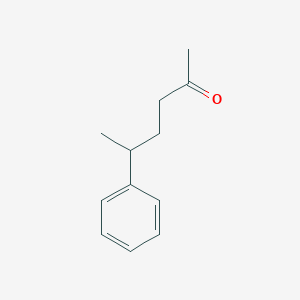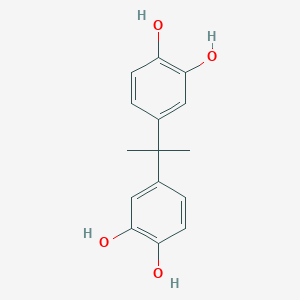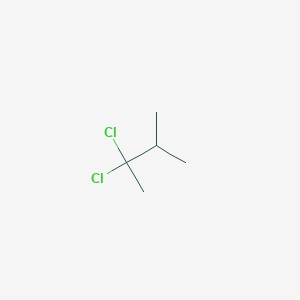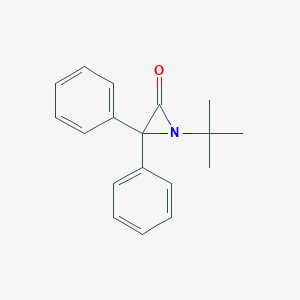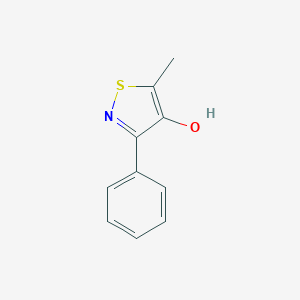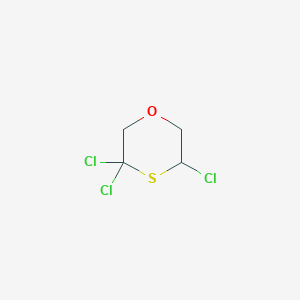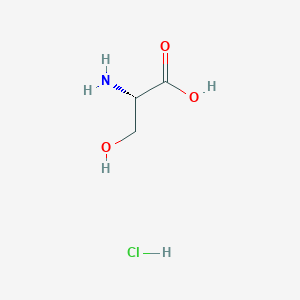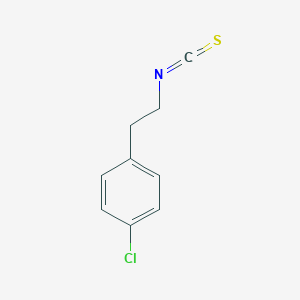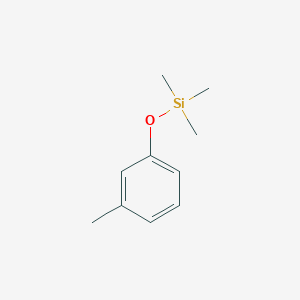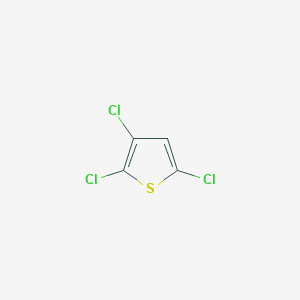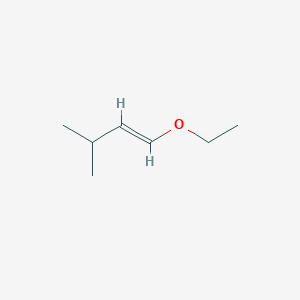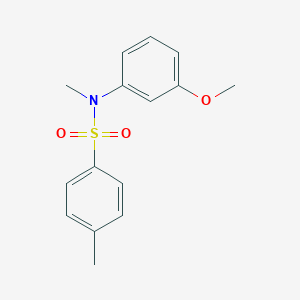
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide, commonly known as MMPTS, is a chemical compound that has been widely used in scientific research. This compound is a sulphonamide derivative and has been synthesized using various methods. MMPTS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its application in various scientific research fields.
Mécanisme D'action
The mechanism of action of MMPTS is not well understood. However, it is believed that MMPTS reacts with the amino groups of biomolecules, forming stable covalent bonds. This immobilization of biomolecules on solid surfaces allows for the detection and quantification of biological molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MMPTS have not been extensively studied. However, it has been reported that MMPTS is non-toxic and has low cytotoxicity. MMPTS has also been found to be stable under various conditions, including high temperature and acidic conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MMPTS is its ability to immobilize biomolecules on solid surfaces, which allows for the detection and quantification of biological molecules. MMPTS is also stable under various conditions, making it suitable for use in various scientific research fields. However, one of the limitations of MMPTS is that it may react with other functional groups on biomolecules, leading to the loss of biological activity.
Orientations Futures
There are several future directions for the use of MMPTS in scientific research. One direction is the development of new methods for the immobilization of biomolecules on solid surfaces using MMPTS. Another direction is the use of MMPTS in the development of new biosensors for the detection of biological molecules. Additionally, MMPTS may be used in the development of new drug delivery systems, where biomolecules are immobilized on solid surfaces for targeted drug delivery.
Méthodes De Synthèse
MMPTS can be synthesized using various methods. One of the most common methods is the reaction between m-methoxyaniline and p-toluenesulfonyl chloride in the presence of triethylamine. The reaction yields MMPTS as a white crystalline solid. Another method involves the reaction of m-methoxyaniline with p-toluenesulfonyl isocyanate in the presence of a base.
Applications De Recherche Scientifique
MMPTS has been extensively used in scientific research as a coupling agent for the immobilization of biomolecules on solid surfaces. It has been used for the immobilization of enzymes, antibodies, and DNA on various surfaces, including glass, silicon, and gold. MMPTS has also been used for the preparation of biosensors, which are devices used for the detection of biological molecules.
Propriétés
Numéro CAS |
16437-31-3 |
|---|---|
Nom du produit |
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide |
Formule moléculaire |
C15H17NO3S |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-7-9-15(10-8-12)20(17,18)16(2)13-5-4-6-14(11-13)19-3/h4-11H,1-3H3 |
Clé InChI |
LLRVCLHTBSMJPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC |
Autres numéros CAS |
16437-31-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



